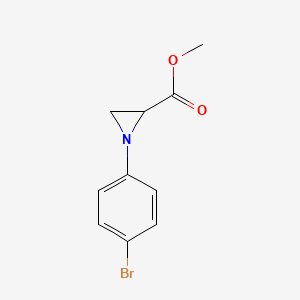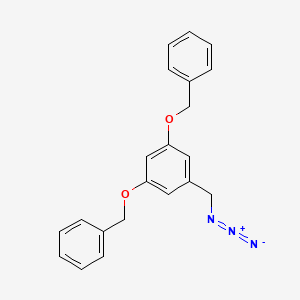![molecular formula C13H10O B12535440 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one CAS No. 805314-79-8](/img/structure/B12535440.png)
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is a tricyclic polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which include a fused ring system that contributes to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one typically involves the reaction of indenyl radicals with vinylacetylene. This process is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves high-temperature reactions in controlled environments to ensure the purity and yield of the compound. The use of advanced reactors and precise control of reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents and alkylating agents.
Major Products Formed
Aplicaciones Científicas De Investigación
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one involves the initial formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene. This is followed by isomerization, hydrogen shifts, ring closures, and termination via atomic hydrogen elimination accompanied by aromatization. These steps are crucial for the formation of the compound and its derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
- 4H-cyclopenta[2,1-b:3,4-b′]dithiophene
Uniqueness
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
805314-79-8 |
|---|---|
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3,3a-dihydrocyclopenta[a]naphthalen-4-one |
InChI |
InChI=1S/C13H10O/c14-13-8-9-4-1-2-5-10(9)11-6-3-7-12(11)13/h1-6,8,12H,7H2 |
Clave InChI |
PFQFIUPPQHSTFD-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C3C=CC=CC3=CC(=O)C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)
![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)
![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)
![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)


![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
